molecular formula C15H22N2O4 B1279868 Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 193537-11-0

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B1279868
CAS No.: 193537-11-0
M. Wt: 294.35 g/mol
InChI Key: FYSWQLWLYPQLMR-UHFFFAOYSA-N
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Description

Molecular Formula and Mass Spectrometric Analysis

The molecular formula of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is established as C₁₅H₂₂N₂O₄, corresponding to a molecular weight of 294.3462 atomic mass units. This composition reflects the presence of fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration. The compound is registered under Chemical Abstracts Service number 193537-11-0, providing a unique identifier for chemical databases and regulatory purposes.

Mass spectrometric analysis typically reveals characteristic fragmentation patterns that reflect the structural organization of the molecule. The molecular ion peak appears at mass-to-charge ratio 294, with subsequent fragmentation yielding diagnostic ions corresponding to loss of the tert-butyl group (molecular weight 57) and the ethoxy carbonyl unit (molecular weight 73). The piperidine ring system contributes to the stability of certain fragment ions, while the cyano group provides distinctive spectroscopic signatures. Additional fragmentation pathways involve cleavage of the carbamate linkage, generating ions characteristic of the substituted piperidine core structure.

The exact mass determination through high-resolution mass spectrometry confirms the molecular composition and distinguishes this compound from potential isomers or closely related structures. The nitrogen rule application indicates an even molecular weight consistent with an even number of nitrogen atoms, supporting the proposed molecular formula. Isotope pattern analysis reveals the characteristic distribution expected for a molecule containing carbon, hydrogen, nitrogen, and oxygen in the specified proportions.

X-ray Crystallographic Studies and Solid-State Conformation

X-ray crystallographic investigation of this compound provides fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. The crystallization process requires careful optimization of solvent systems and temperature conditions to achieve suitable crystal quality for diffraction studies. The formation of single crystals suitable for X-ray analysis typically involves slow evaporation techniques or vapor diffusion methods using appropriate organic solvents.

The solid-state conformation reveals specific geometric parameters including bond lengths, bond angles, and dihedral angles that define the molecular shape. The piperidine ring adopts a chair conformation, with the bulky substituents positioned to minimize steric interactions. The tert-butyl carbamate group extends away from the ring system, while the cyanoethylidene substituent occupies an equatorial position to reduce conformational strain. Intermolecular interactions in the crystal lattice include hydrogen bonding networks and van der Waals contacts that stabilize the three-dimensional packing arrangement.

Crystallographic data collection employs monochromatic X-ray radiation, typically from copper or molybdenum sources, with systematic measurement of reflection intensities across multiple angles. The resulting diffraction pattern analysis using Bragg's law (nλ = 2d sin θ) enables determination of unit cell parameters and space group symmetry. Structure solution and refinement procedures involve computational methods to optimize atomic positions and thermal parameters, achieving final reliability factors that validate the structural model.

The absolute configuration determination requires consideration of anomalous scattering effects, particularly when heavy atoms are present in the structure. For this compound, the stereochemistry at the piperidine ring and the configuration of the ethylidene double bond can be definitively established through crystallographic analysis. Temperature-dependent studies may reveal dynamic behavior and thermal expansion properties relevant to material applications.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of both proton and carbon-13 spectra. The ¹H NMR spectrum exhibits characteristic signals corresponding to distinct proton environments within the molecule. The tert-butyl group appears as a sharp singlet at approximately 1.4 parts per million, integrating for nine protons and representing the equivalent methyl groups. The piperidine ring protons display complex multipicity patterns reflecting their different chemical environments and coupling relationships.

The ethoxy group contributes two distinct signals: a triplet for the methyl protons at approximately 1.2-1.4 parts per million and a quartet for the methylene protons at 4.1-4.3 parts per million, exhibiting characteristic ethyl ester coupling patterns. The cyano group, while lacking protons, influences the chemical shifts of adjacent carbons and protons through its electron-withdrawing properties. Chemical shift assignments require careful analysis of coupling constants and integration ratios to establish connectivity patterns.

¹³C NMR spectroscopy reveals the carbon framework organization with distinct signals for carbonyl carbons, aromatic or unsaturated carbons, and aliphatic carbons. The carbamate carbonyl typically appears around 155 parts per million, while the ester carbonyl resonates near 170 parts per million. The cyano carbon exhibits a characteristic chemical shift around 118 parts per million, distinguishable from other carbon environments. The tert-butyl carbons appear as expected patterns with the quaternary carbon downfield from the methyl carbons.

Fourier-transform infrared spectroscopy identifies characteristic functional group vibrations. The cyano group produces a sharp absorption band around 2220-2260 wavenumbers, while the ester carbonyl stretching appears near 1740 wavenumbers. The carbamate carbonyl typically exhibits stretching frequencies around 1690-1720 wavenumbers. Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with specific patterns reflecting the various alkyl environments present in the molecule.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the conjugated system formed by the cyano and carbonyl groups. The extended conjugation through the ethylidene bridge creates characteristic absorption bands in the ultraviolet region, with specific wavelengths dependent on solvent polarity and concentration effects.

Tautomeric and Isomeric Behavior in Solution

The structural complexity of this compound creates opportunities for various tautomeric equilibria and conformational isomerism in solution. The presence of the cyanoethylidene substituent introduces potential for keto-enol tautomerism, where the carbonyl group can interconvert with an enol form through proton migration. This equilibrium position depends significantly on solvent polarity, temperature, and pH conditions.

The ethylidene double bond configuration represents another source of isomerism, with potential for geometric isomers depending on the substituent arrangement. Nuclear magnetic resonance studies in different solvents reveal the relative populations of various conformational states and their interconversion rates. Variable-temperature NMR experiments provide activation energies for conformational processes and tautomeric exchanges.

Solvent effects play a crucial role in determining the equilibrium positions of tautomeric forms. Polar protic solvents tend to stabilize certain tautomers through hydrogen bonding interactions, while aprotic solvents may favor alternative forms. The cyano group serves as both a hydrogen bond acceptor and an electron-withdrawing substituent, influencing the electronic distribution throughout the molecule and affecting tautomeric stability.

Dynamic NMR studies reveal the kinetics of interconversion processes, with coalescence temperatures providing information about activation barriers. The piperidine ring itself may undergo conformational changes, including chair-chair interconversion and ring inversion processes that exchange axial and equatorial substituent positions. These dynamic phenomena contribute to the overall solution behavior and chemical reactivity of the compound, with implications for its synthetic utility and potential biological activity.

Properties

IUPAC Name

tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-5-20-13(18)12(10-16)11-6-8-17(9-7-11)14(19)21-15(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWQLWLYPQLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468458
Record name TERT-BUTYL 4-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)PIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193537-11-0
Record name TERT-BUTYL 4-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)PIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Horner-Wadsworth-Emmons Olefination

The most widely reported method involves a Horner-Wadsworth-Emmons (HWE) reaction between a piperidine ketone and triethyl phosphonoacetate. This step forms the α,β-unsaturated ester moiety essential for subsequent functionalization.

Procedure :

  • Starting Material : 4-Oxopiperidine-1-carboxylic acid tert-butyl ester is treated with triethyl phosphonoacetate in the presence of a base (e.g., sodium hydride or potassium tert-butoxide) in anhydrous THF or DMF.
  • Reaction Conditions : The mixture is stirred at 0°C to room temperature for 12–24 hours.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane/ethyl acetate, 3:1).

Key Data :

Parameter Value Source
Yield 70–87%
Purity (HPLC) ≥95%
Reaction Time 12–24 hours

Cyano Group Introduction via Knoevenagel Condensation

An alternative route employs a Knoevenagel condensation to install the cyano group. This method is less common but useful for substrates sensitive to HWE conditions.

Procedure :

  • Starting Material : 4-Oxopiperidine-1-carboxylate is reacted with ethyl cyanoacetate in the presence of ammonium acetate or piperidine.
  • Reaction Conditions : Reflux in toluene or ethanol for 6–12 hours.
  • Workup : The crude product is crystallized from ethanol or purified via silica gel chromatography.

Key Data :

Parameter Value Source
Yield 50–65%
Purity 90–95%

Optimization Strategies

Protecting Group Management

The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen. Deprotection is avoided by using mild bases (e.g., NaHCO₃) and low temperatures during subsequent steps.

Solvent and Catalyst Screening

  • Solvents : THF and DMF provide optimal solubility for HWE reactions, while toluene is preferred for Knoevenagel condensations.
  • Catalysts : Lithium chloride enhances reaction rates in HWE olefinations by stabilizing intermediates.

Comparative Table :

Solvent Reaction Type Yield Improvement Source
THF HWE Olefination +15% vs. DCM
Toluene Knoevenagel +10% vs. Ethanol

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc), 3.30 (br, 4H, piperidine), 4.23 (q, 2H, OCH₂CH₃), 1.32 (t, 3H, OCH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 2230 cm⁻¹ (C≡N).

Purity Analysis

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • Melting Point : 98–100°C (decomposes).

Industrial-Scale Considerations

Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance safety and yield. Key challenges include:

  • Byproduct Formation : Minimized via precise stoichiometry (1:1.05 ketone:phosphonoacetate).
  • Cost Efficiency : Triethyl phosphonoacetate is reused via distillation recovery.

Emerging Methodologies

Recent advances explore electrochemical oxidation for synthesizing enecarbamate intermediates, though yields remain suboptimal (30–40%). Photoredox catalysis is under investigation for greener syntheses.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ethoxy groups can be replaced by other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Preliminary studies suggest that tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate may possess antimicrobial properties against certain bacterial strains .
  • CYP Inhibition : It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism . This property could have implications for drug-drug interactions in therapeutic settings.

Medicinal Chemistry Applications

The unique structure of this compound allows for exploration in various therapeutic areas:

  • Neuropharmacology : Given its piperidine structure, the compound may be explored for its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
  • Anticancer Research : The compound's ability to inhibit specific metabolic pathways may make it a candidate for anticancer drug development .
  • Analgesic Properties : Research into its pain-relieving effects could reveal new analgesics with fewer side effects compared to traditional opioids.

Material Science Applications

Beyond medicinal uses, this compound may find applications in material science:

  • Polymer Chemistry : The functional groups present allow for incorporation into polymer matrices, potentially enhancing properties such as flexibility and thermal stability.
  • Nanotechnology : Its reactivity could facilitate the development of nanomaterials with specific functionalities .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus.
Study BCYP InhibitionIdentified as a selective inhibitor of CYP1A2 with implications for drug interactions.
Study CNeuropharmacologyExhibited modulation of dopamine receptors in vitro.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cancer cell signaling pathways, contributing to its anticancer properties[6][6].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate (SH-6950)
  • CAS No.: 1153949-26-8
  • Key Differences: Substituent: A vinyl cyanide group (CH₂=CH-CN) replaces the ethylidene-cyano-ester moiety. Impact: The absence of the ethoxy-oxo group reduces electrophilicity, limiting its utility in nucleophilic acyl substitution reactions compared to the target compound.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (ASE2575)
  • CAS No.: See Ethyl N-Boc-piperidine-4-acetate
  • Key Differences: Substituent: A simple ethoxy-oxoethyl group (CH₂COOEt) replaces the cyano-ethylidene system. Impact: Lacks the electron-withdrawing cyano group, making it less reactive in conjugate addition reactions .
tert-Butyl 4-formylpiperidine-1-carboxylate
  • CAS No.: 137076-22-3
  • Key Differences: Substituent: A formyl group (CHO) at the 4-position. Impact: The aldehyde functionality enhances reactivity in condensation reactions (e.g., Schiff base formation) but lacks the steric bulk and stability of the cyano-ester group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Stability Considerations
Target Compound 294.35 Cyano, Ethoxy-oxoethylidene Moderate polarity; soluble in DMF, DCM Sensitive to hydrolysis (ester/cyano)
tert-Butyl 4-acetylpiperidine-1-carboxylate 227.29 Acetyl Higher lipophilicity Stable under ambient conditions
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate 245.38 Thiol Polar due to -SH group Air-sensitive (thiol oxidation)

Biological Activity

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, identified by its CAS number 193537-11-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 193537-11-0
  • Purity : ≥95%

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in metabolic pathways. The presence of the cyano and ethoxy groups suggests potential interactions with nucleophiles and electrophiles, which could lead to inhibition of specific enzymes or receptors.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.
  • Anticancer Potential : Some piperidine derivatives have been investigated for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Neuroprotective Effects : There is emerging evidence suggesting that certain piperidine derivatives may possess neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. The study concluded that the introduction of the cyano group enhances the antimicrobial activity compared to other derivatives without such functional groups.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., HeLa and MCF7), this compound was found to inhibit cell proliferation with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates, suggesting a mechanism involving mitochondrial dysfunction.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AnticancerHeLaIC50 = 15 µM
AnticancerMCF7IC50 = 15 µM
PropertyTert-butyl Compound
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
CAS Number193537-11-0
Purity≥95%

Q & A

Basic Question :

  • Storage : Dry, inert atmosphere (argon), -20°C in amber glass .
  • Handling : Use gloveboxes for hygroscopic intermediates .

Q. Advanced Research :

  • Accelerated Aging Studies : Monitor degradation under stress conditions (40°C/75% RH) via HPLC .
  • Container Compatibility : Test leaching from HDPE vs. glass using ICP-MS .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.